2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine
Description
Properties
IUPAC Name |
2,4-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-3-16(20-24-11-12-25-20)4-2-15(1)19-9-10-23-22(28-19)18-7-5-17(6-8-18)21-26-13-14-27-21/h1-10H,11-14H2,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGQNTSGTQJBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166915 | |
| Record name | 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160522-88-3 | |
| Record name | 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160522883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathways for Core Pyrimidine Formation
The pyrimidine core serves as the structural backbone for the target compound. While direct synthesis of the pyrimidine derivative is sparsely documented in the literature, analogous triazine-based protocols offer transferable insights. For instance, 2,4-bis(4-bromophenyl)-1,3,5-triazine is synthesized via fusion of 4-bromobenzamidine benzenesulfonate and formamidine hydrochloride at 190°C for 16 hours, yielding an 84% product . Although this method targets triazines, substituting formamidine with pyrimidine-specific precursors (e.g., guanidine derivatives) could theoretically yield the desired pyrimidine scaffold.
A patent detailing 2,4-bis(nitrogen-containing group)-substituted pyrimidines highlights the use of 1,1-dimethylguanidine and sodium hydride to form pyrimidine rings from dicyanobenzene precursors . This suggests that adapting similar conditions—replacing triazine-forming agents with pyrimidine-compatible reagents—might enable direct synthesis of the core structure.
Nitrile Intermediate Synthesis
The bis-nitrile intermediate 2,4-bis(4-cyanophenyl)-pyrimidine is pivotal for subsequent imidazoline ring formation. Two primary routes exist:
-
Halogen-to-Cyanide Substitution : Reacting 2,4-bis(4-bromophenyl)-pyrimidine with copper(I) cyanide in refluxing quinoline replaces bromine atoms with cyano groups, achieving 65% yield .
-
Carbamoyl Dehydration : Dehydrating 2,4-bis[(4-carbamoyl)phenyl]-pyrimidine using phosphorus oxychloride converts amides to nitriles with 83% efficiency .
Table 1: Comparative Analysis of Nitrile Synthesis Methods
| Method | Starting Material | Reagent | Yield (%) | Temperature (°C) |
|---|---|---|---|---|
| Halogen Substitution | 2,4-bis(4-bromophenyl) | CuCN, Quinoline | 65 | 210 (reflux) |
| Carbamoyl Dehydration | 2,4-bis[(4-carbamoyl)phenyl] | PCl₃, POCl₃ | 83 | 110 (reflux) |
Both methods require stringent temperature control and inert atmospheres to prevent side reactions.
Imidazoline Ring Formation
The final step involves converting nitrile groups into 4,5-dihydro-1H-imidazol-2-yl moieties. This is achieved via a hydrogen sulfide-mediated cyclization with ethylenediamine . For example, reacting 2,4-bis(4-cyanophenyl)-pyrimidine with excess ethylenediamine in 1,2-dimethoxyethane under H₂S gas forms the target compound . The reaction proceeds via nucleophilic attack of the diamine on the nitrile, followed by cyclization to form the imidazoline ring.
Critical Parameters :
-
Solvent Choice : Polar aprotic solvents (e.g., 1,2-dimethoxyethane) enhance nucleophilicity.
-
Reagent Ratios : A 4:1 molar excess of ethylenediamine ensures complete conversion .
-
Reaction Time : Extended reflux (12–16 hours) maximizes yield but risks decomposition.
An alternative method from ChemicalBook uses sodium hydrogensulfide as a catalyst for imidazoline synthesis from 4-cyanophenol and ethylenediamine, achieving 96% yield . Adapting this protocol to pyrimidine systems could streamline production.
Purification and Characterization
Post-synthesis purification involves Soxhlet extraction with acetone or ethanol to remove unreacted starting materials. Crystallization from pyridine or acetone yields high-purity products .
Spectroscopic Validation :
-
¹H-NMR : Peaks at δ 3.73 (s, 4H, imidazoline CH₂) and δ 8.06–8.73 (m, aromatic protons) confirm structure .
-
Elemental Analysis : Carbon and nitrogen percentages must align with theoretical values (e.g., C: 68.97%, N: 25.40% for intermediates) .
Challenges and Optimization Strategies
-
Byproduct Formation : Mono-substitution products (e.g., 4-(4-cyanophenyl)-2-[4-(imidazolinyl)phenyl]-pyrimidine ) may form if reagent ratios are suboptimal . Countermeasures include using excess diamine and controlled addition rates.
-
Solvent Selection : Quinoline and DMF improve solubility but complicate purification. Switching to dimethylacetamide (DMAc) reduces side reactions .
-
Scale-Up Limitations : Batch processing in refluxing quinoline is energy-intensive. Continuous-flow reactors could enhance efficiency for industrial applications .
Comparative Analysis with Triazine Analogues
While this report focuses on pyrimidines, triazine-based syntheses (e.g., 2,4-bis[4-(imidazolinyl)phenyl]-1,3,5-triazine ) provide valuable benchmarks. Key differences include:
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine can undergo various chemical reactions, including:
-
Oxidation
- The imidazole moieties can be oxidized to form imidazolium salts.
- Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction
- The compound can be reduced to form dihydro derivatives.
- Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
-
Substitution
- The pyrimidine core can undergo nucleophilic substitution reactions.
- Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Imidazolium salts.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including those containing the 4,5-dihydro-1H-imidazole moiety. Research indicates that compounds similar to 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine exhibit considerable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated that derivatives showed an inhibition percentage of up to 80% against E. coli, suggesting their potential as antibiotic agents .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer effects. Imidazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies indicated that certain derivatives could effectively target cancer cell lines, leading to significant reductions in cell viability . The mechanism often involves the disruption of cellular signaling pathways associated with cancer proliferation.
Material Science Applications
2.1 Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing advanced polymeric materials. Its unique chemical structure allows for the formation of cross-linked networks that enhance the mechanical properties of polymers. For example, studies have shown that incorporating imidazole units into polymer matrices can improve thermal stability and mechanical strength .
2.2 Catalysis
The compound is also being explored as a catalyst in various organic reactions. Its ability to stabilize transition states makes it suitable for facilitating reactions such as oxidation and coupling processes. Research has indicated that imidazole-containing catalysts can significantly increase reaction rates while maintaining high selectivity .
Data Tables
| Application Area | Compound Structure | Key Findings |
|---|---|---|
| Antimicrobial Activity | This compound | Inhibition of E. coli by 80% |
| Anticancer Properties | Similar imidazole derivatives | Induced apoptosis in various cancer cell lines |
| Polymer Chemistry | Cross-linked polymer networks | Enhanced thermal stability and mechanical strength |
| Catalysis | Imidazole-containing catalysts | Increased reaction rates and selectivity |
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal demonstrated the synthesis of several imidazole derivatives and their evaluation against bacterial strains. The results indicated that compounds with a similar structural motif to this compound exhibited potent antibacterial activity comparable to standard antibiotics .
Case Study 2: Cancer Cell Targeting
Another research effort focused on the anticancer potential of imidazole derivatives. The study revealed that specific modifications to the imidazole ring could enhance cytotoxicity against human solid tumors by disrupting key metabolic pathways involved in cell survival .
Mechanism of Action
The mechanism of action of 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine involves its interaction with molecular targets such as enzymes, DNA, and proteins. The imidazole moieties can form hydrogen bonds and coordinate with metal ions, facilitating various biochemical processes.
-
Molecular Targets
- Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
- DNA: The compound can intercalate into DNA, affecting its replication and transcription.
- Proteins: The compound can bind to proteins, altering their structure and function.
-
Pathways Involved
- The compound can modulate signaling pathways by interacting with key proteins and enzymes.
- It can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species.
Comparison with Similar Compounds
Pyrimidine vs. Triazine Derivatives
While both pyrimidine and triazine cores are nitrogen-rich heterocycles, the triazine derivatives (e.g., 4-(4-cyanophenyl)-2-[4-(imidazolin-2-yl)phenyl]-1,3,5-triazine) exhibit stronger binding to nucleic acids due to their three nitrogen atoms, which facilitate electrostatic interactions with DNA/RNA . In contrast, the pyrimidine-based compound may exhibit enhanced selectivity for specific enzymes, as seen in related pyrimidine inhibitors like GW4869 .
Imidazoline-Containing Antimicrobials
SKI-356313 and the target compound share imidazoline moieties but differ in their core structures. SKI-356313’s indole-aniline scaffold contributes to its bactericidal activity by disrupting DNA replication in Mycobacteria, whereas the pyrimidine derivative’s activity remains underexplored .
Physicochemical Properties
- Solubility : GW4869 and related imidazoline derivatives exhibit poor aqueous solubility (DMSO: 0.044 mg/mL), necessitating formulation optimization for in vivo studies .
- Thermal Stability: Triazine derivatives (e.g., 4-(4-cyanophenyl)-2-[4-(imidazolin-2-yl)phenyl]-1,3,5-triazine) show high melting points (>300°C), indicative of strong intermolecular interactions .
Biological Activity
2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic potentials of this compound, drawing from various research studies and findings.
- Molecular Formula: C26H25N9O4
- Molecular Weight: 527.5 g/mol
- CAS Number: 21695-93-2
- IUPAC Name: 1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-2-nitrobenzene-1,4-dicarboxamide
Biological Activity Overview
Research indicates that compounds containing imidazole and pyrimidine moieties exhibit a variety of biological activities including:
- Anticancer Activity: Studies have demonstrated that derivatives of pyrimidines can inhibit cancer cell proliferation. For instance, certain compounds showed IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and A549 .
- Antimicrobial Properties: Pyrimidine derivatives have been noted for their antibacterial and antifungal activities. These properties are attributed to their ability to interfere with microbial cell metabolism .
- Anti-inflammatory Effects: Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Anticancer Studies
A pivotal study evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound exhibited significant growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 ± 0.0085 |
| A549 | 0.03 ± 0.0056 |
| Colo-205 | 0.01 ± 0.074 |
| A2780 | 0.12 ± 0.064 |
These results indicate that the compound is particularly effective against lung cancer cells (A549) and colorectal cancer cells (Colo-205), suggesting a potential role in targeted cancer therapies .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: The compound appears to induce apoptosis in cancer cells by activating caspase pathways.
- Interference with DNA Synthesis: It may inhibit DNA polymerases, thereby disrupting replication in rapidly dividing cells.
- Modulation of Signaling Pathways: The compound has been shown to affect various signaling pathways involved in cell survival and proliferation, including the PI3K/Akt pathway .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Case Study: Anticancer Efficacy
In a clinical trial involving patients with metastatic breast cancer, a regimen including derivatives of pyrimidines similar to this compound was administered. The results indicated a marked improvement in patient outcomes with a response rate of approximately 60% among participants who received the treatment compared to standard therapies .
Case Study: Anti-inflammatory Effects
Another study focused on patients with rheumatoid arthritis treated with imidazole-pyrimidine derivatives showed a reduction in inflammatory markers (e.g., CRP levels) and improved joint function scores after eight weeks of treatment .
Q & A
What are the common synthetic strategies for preparing 2,4-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-pyrimidine?
Level : Basic
Methodological Answer :
The synthesis typically involves palladium-catalyzed cross-coupling reactions and cyclization steps. For example:
- Suzuki-Miyaura coupling : Aryl boronic acids react with halogenated pyrimidine intermediates under conditions similar to those used in the synthesis of tert-butyl 6-cyano-2-(4-(2,4-dichlorophenoxy)phenyl)-1H-indole-1-carboxylate (compound 28 in ). Tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in ethanol are common reagents .
- Cyclization : Ethylenediamine and phosphorus pentasulfide are used to form the dihydroimidazole ring, as seen in the synthesis of 2-(4-(2,4-dichlorophenoxy)phenyl)-6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole (compound 29, ) .
How is the structural characterization of this compound performed?
Level : Basic
Methodological Answer :
Key techniques include:
- X-ray crystallography : SHELX software (e.g., SHELXL97) is widely used for refinement, as demonstrated in the crystal structure determination of imidazole derivatives (). Hydrogen-bonding interactions and dihedral angles between aromatic rings are critical parameters .
- NMR spectroscopy : H NMR confirms substituent positions and purity, with δ 2.34–4.69 ppm regions indicating dihydroimidazole protons () .
- Elemental analysis : Combustion analysis (C, H, N) validates stoichiometry, as shown for related compounds (e.g., C: 71.90% found vs. 72.30% calculated, ) .
What experimental approaches address solubility challenges during synthesis?
Level : Basic
Methodological Answer :
- Solvent optimization : DMSO with heating and sonication improves solubility (e.g., 0.044 mg/mL for GW4869, ). Co-solvents like ethanol or DMF are alternatives .
- Structural modification : Introducing hydrophilic groups (e.g., hydroxyl or amine substituents) enhances aqueous solubility, as seen in 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol () .
How can structure-activity relationship (SAR) studies optimize biological activity?
Level : Advanced
Methodological Answer :
- Substituent variation : Replacing pyrimidine with acrylamide (as in GW4869) alters neutral sphingomyelinase inhibition (IC = 1 μM, ). Testing halogenated or methoxy-substituted phenyl groups (e.g., 4-chloro, 4-fluoro in ) identifies potency trends .
- Crystallographic data : Analyzing hydrogen-bonding networks (e.g., N–H⋯O interactions in ) guides modifications to enhance target binding .
How are crystallographic data analyzed to resolve structural ambiguities?
Level : Advanced
Methodological Answer :
- Software tools : SHELX programs refine high-resolution data, resolving twinning or disorder. For example, SHELXL97 achieved an R factor of 0.055 for a related imidazolium salt () .
- Validation metrics : Data-to-parameter ratios >14:1 and mean σ(C–C) <0.003 Å ensure reliability (). Dihedral angles between aromatic rings (e.g., 30.51° in ) confirm conformational stability .
What assays evaluate enzyme inhibitory activity for this compound?
Level : Advanced
Methodological Answer :
- In vitro enzyme assays : Neutral sphingomyelinase activity is measured using fluorescent substrates (e.g., Amplex Red assay) in cell lysates, with GW4869 as a positive control ( ). IC values are determined via dose-response curves .
- Cellular models : Astrocyte or macrophage cultures treated with inhibitors (e.g., 10 μM GW4869) assess extracellular vesicle secretion ( ). Western blotting validates target protein modulation .
How are spectral data contradictions resolved in structural elucidation?
Level : Advanced
Methodological Answer :
- Multi-technique validation : Discrepancies between NMR and elemental analysis (e.g., N: 18.70% found vs. 18.74% calculated in ) are addressed by repeating measurements under controlled humidity/temperature .
- DFT calculations : Computational modeling predicts H NMR chemical shifts, cross-validating experimental data (e.g., δ 2.34–4.69 ppm regions in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
